Stearoyl coenzyme A lithium salt (SCoA-Li) is a crucial intermediate in fatty acid metabolism, particularly in the synthesis and breakdown of long-chain fatty acids. It represents an "activated" form of stearic acid, a common saturated fatty acid found in various animal and plant fats []. Coenzyme A (CoA) functions as a carrier molecule, facilitating the transfer of fatty acids into the mitochondria, cellular powerhouses where they undergo beta-oxidation for energy production []. The lithium salt modification enhances the molecule's solubility and stability, making it suitable for research applications [].
SCoA-Li serves as a valuable tool for researchers investigating the enzymes involved in fatty acid metabolism. One crucial application is studying the specificity and kinetics of stearoyl-CoA desaturase(s). These enzymes play a vital role in converting saturated fatty acids like stearic acid into monounsaturated fatty acids []. By utilizing SCoA-Li as a substrate in enzymatic assays, researchers can gain insights into the efficiency and selectivity of these enzymes, aiding in the understanding of how organisms regulate fatty acid composition [].
SCoA-Li also finds application in studying the peroxisome proliferator-activated receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptors that regulate various cellular processes, including lipid metabolism and inflammation []. SCoA-Li can interact with PPARs, potentially influencing their activity and providing valuable information on how fatty acid metabolites might impact cellular signaling pathways [].
Stearoyl coenzyme A lithium salt is a derivative of stearoyl coenzyme A, a saturated fatty acid metabolite that plays a critical role in lipid metabolism and the synthesis of polyunsaturated fatty acids. The compound is characterized by its molecular formula and a molecular weight of approximately 1,034.00 g/mol. This compound is primarily utilized in research settings as a biochemical reagent to study lipid metabolism and related biochemical processes, particularly in the context of fatty acid desaturation and the peroxisome proliferator-activated receptor signaling pathway .
Stearoyl-CoA functions as an intermediate in fatty acid metabolism. It delivers the stearoyl group for various downstream processes, including:
This desaturation process is vital for maintaining membrane fluidity and regulating lipid composition within cells .
The biological activity of stearoyl coenzyme A lithium salt is primarily linked to its role in lipid metabolism. It influences several metabolic pathways, including:
Stearoyl coenzyme A lithium salt can be synthesized through several methods, typically involving the acylation of coenzyme A with stearic acid followed by lithium salt formation. Common synthesis steps include:
These methods are often optimized for yield and purity, ensuring that the final product meets the required standards for laboratory use .
Stearoyl coenzyme A lithium salt has diverse applications in biochemical research, including:
Interaction studies involving stearoyl coenzyme A lithium salt focus on its interactions with various enzymes and receptors involved in lipid metabolism. Notably, it has been shown to interact with:
Several compounds share structural or functional similarities with stearoyl coenzyme A lithium salt. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
Oleoyl Coenzyme A | 10416-59-6 | Unsaturated fatty acid metabolite; involved in similar pathways. |
Palmitoyl Coenzyme A | 20283-19-0 | Shorter chain fatty acid; participates in lipid metabolism but less effective in desaturation reactions compared to stearoyl. |
Myristoyl Coenzyme A | 19874-44-9 | Even shorter chain; primarily involved in membrane structure rather than desaturation processes. |
Stearoyl coenzyme A lithium salt stands out due to its specific involvement in desaturation reactions and its role as a substrate for key metabolic enzymes, making it essential for understanding lipid metabolism dynamics .
The synthesis of stearoyl coenzyme A lithium salt begins with the fundamental acylation reaction between coenzyme A and stearic acid, forming the thioester bond that characterizes acyl-coenzyme A derivatives [26]. This process involves the activation of stearic acid through adenosine triphosphate-dependent mechanisms catalyzed by acyl-coenzyme A synthetases [26] [28]. The reaction proceeds through a two-step mechanism involving the initial conversion of stearic acid and adenosine triphosphate to an enzyme-bound acyl-adenosine monophosphate intermediate in the presence of magnesium ions, followed by thioester bond formation with coenzyme A to generate adenosine monophosphate and the desired stearoyl-coenzyme A product [30].
The molecular formula of the resulting stearoyl-coenzyme A compound is C₃₉H₇₀N₇O₁₇P₃S, with a molecular weight of 1034.0 grams per mole [37] [38]. The systematic name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate [40].
Enzymatic synthesis methods have demonstrated superior efficiency compared to chemical synthesis approaches [6]. Research has established five distinct chemo-enzymatic methodologies for synthesizing coenzyme A thioesters, with yields of 40% or higher achieved for 26 different coenzyme A thioester derivatives [6]. The substrate specificity of acyl-coenzyme A synthetases varies significantly depending on the chain length of the fatty acid substrate [26]. Long-chain acyl-coenzyme A synthetases, including those in the ACSL family, demonstrate preference for fatty acids containing 12-20 carbon atoms, making them particularly suitable for stearic acid activation [26].
Parameter | Value | Reference |
---|---|---|
Molecular Weight | 1034.0 g/mol | [37] |
CAS Number | 362-66-3 | [38] [40] |
Exact Mass | 1033.38000 | [38] |
LogP | 6.2892 | [38] [41] |
Polar Surface Area | 418.36 Ų | [38] [41] |
The acylation process demonstrates strict structural requirements for fatty acid recognition [30]. Studies on oilseed acyl-coenzyme A synthetases reveal that enzymes producing long-chain fatty acids exhibit stringent molecular structure recognition, with stearic acid serving as a moderately effective substrate compared to oleic acid [30]. The reaction efficiency is influenced by temperature, pH, and the presence of cofactors including magnesium ions and adenosine triphosphate [26].
The conversion of stearoyl-coenzyme A to its lithium salt form involves specific precipitation and crystallization methodologies that enhance both stability and solubility characteristics [11]. Lithium salt formation occurs through ionic interactions between the negatively charged phosphate groups of the coenzyme A moiety and lithium cations [11] [33]. The resulting lithium salt exhibits improved storage stability and enhanced solubility in aqueous solutions compared to other metallic salt forms [1] [16].
The precipitation process requires careful control of pH conditions, typically maintained between 7.0 and 8.0 to ensure optimal salt formation while preventing hydrolysis of the thioester bond [43]. Research demonstrates that lithium salts of coenzyme A derivatives maintain structural integrity under physiological pH conditions, with hydrolysis rates remaining minimal at neutral pH values [43]. The lithium salt formation process involves displacement of protons from the phosphoric acid groups by lithium cations, resulting in a stable ionic complex [11].
Crystallization techniques employ controlled cooling and solvent evaporation methods to achieve high-purity lithium salt products [31]. The dissolution-precipitation dynamics in organic solvents facilitate the selective formation of lithium salts while minimizing the presence of impurities [31]. Studies on lithium salt recovery demonstrate that precipitation efficiency can reach 99.8% under optimized conditions [13].
Property | Specification | Reference |
---|---|---|
Storage Temperature | -20°C | [7] [11] |
Purity | ≥90% | [7] |
Appearance | White to slight yellow powder | [16] |
Solubility | Soluble in water | [16] |
Stability | 1 Year at -20°C | [11] |
The isolation process incorporates solid-phase extraction methodologies to separate the lithium salt from reaction byproducts [22]. Ion-pairing reverse-phase chromatography provides effective separation of the desired product from unreacted starting materials and side products [18]. The use of 5-sulfosalicylic acid as a deproteinizing agent obviates the need for additional purification steps while maintaining product integrity [22].
Temperature control during the isolation process proves critical for maintaining thioester stability [43]. Multiple freeze-thaw cycles result in significant degradation of acyl-coenzyme A content, with losses of 16% observed after five cycles [21]. Appropriate storage in methanol solutions provides optimal stability for extended periods [15].
High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for quality control analysis of stearoyl coenzyme A lithium salt [18] [19]. Ion-pairing reverse-phase high-performance liquid chromatography with electrospray ionization high-resolution mass spectrometry provides comprehensive analytical determination of acyl-coenzyme A derivatives [18]. The methodology demonstrates excellent mass accuracy over wide dynamic ranges and enables measurement of true isotope patterns for molecular formula elucidation [18].
Chromatographic separation employs C₁₈ reverse-phase columns with linear gradients of ammonium acetate buffer and acetonitrile [24]. The positive-ion mass spectra of stearoyl-coenzyme A derivatives generate dominant [M+H]⁺ ions, while negative-ion mass spectra demonstrate abundant [M-H]⁻ and [M-2H]²⁻ ions [24]. Detection limits for acyl-coenzyme A esters range from 0.07 to 0.14 picomoles in single injections [15].
Two-dimensional liquid chromatography methods coupled with high-resolution mass spectrometry enable comprehensive analysis covering short-, medium-, and long-chain acyl-coenzyme A derivatives within single analytical runs [19]. Complex acyl-coenzyme A mixtures undergo separation into fractions according to acyl chain characteristics through first-dimensional prefractionation, followed by parallel column separation in the second dimension [19].
Analytical Method | Detection Limit | Linear Range | Reference |
---|---|---|---|
HPLC-ESI-HRMS | 0.07-0.14 pmol | 1.8-1200 pmol | [15] [18] |
2D LC/HRMS | Not specified | Comprehensive coverage | [19] |
LC-MS/MS | 0.1 μmol/L | 0.1-4 μmol/L | [20] |
HPLC-UV | Not specified | Variable | [23] |
Quality control protocols incorporate multiple reaction monitoring for quantitative analysis [20]. The methodology demonstrates reproducible recovery in the range of 0.1-4 micromolar concentrations with linear correlation coefficients exceeding 0.99 [20]. Validation procedures include assessment of accuracy, precision, linearity, and stability under various storage conditions [15].
Stability testing reveals that acyl-coenzyme A derivatives demonstrate pH-dependent hydrolysis characteristics [43]. Under neutral pH conditions, hydrolysis rates remain in the range of 1-2 × 10⁻⁷ seconds⁻¹, corresponding to half-lives of 40-80 days [43]. The presence of reducing agents such as tris-(2-carboxyethyl)phosphine significantly accelerates hydrolysis rates, particularly around neutral pH values [43].